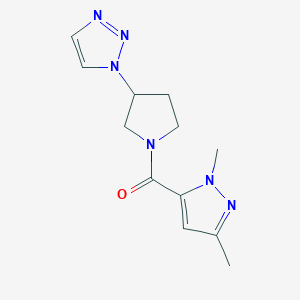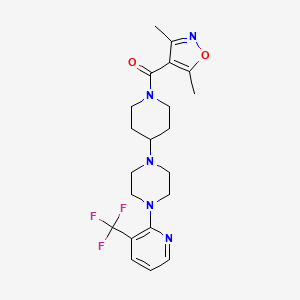
5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring, an imidazole ring substituted with a phenyl group, and a propyl chain linking the imidazole to the furan carboxamide. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology.
作用機序
Target of Action
It’s known that imidazole-containing compounds, like the one , have a broad range of biological activities . They can act as antagonists of various biological receptors , and have been used in the treatment of a variety of conditions, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some imidazole derivatives can inhibit the growth of bacteria, fungi, and other microorganisms by interfering with their protein synthesis or DNA replication .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets . For example, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupting the normal functioning of cells .
Pharmacokinetics
Imidazole is a highly soluble compound , which suggests that it could be well-absorbed and distributed throughout the body. The metabolism and excretion of this specific compound would likely depend on its specific chemical structure and the body’s enzymatic processes.
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , the effects could potentially include the inhibition of microbial growth, the reduction of inflammation, the prevention of tumor growth, and more.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
-
Bromination of Furan-2-carboxylic Acid: : The synthesis begins with the bromination of furan-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. This step introduces the bromine atom at the 5-position of the furan ring.
-
Formation of Imidazole Derivative: : Separately, 2-phenyl-1H-imidazole is synthesized through the condensation of benzaldehyde and glyoxal in the presence of ammonium acetate. The resulting imidazole derivative is then alkylated with 1-bromo-3-chloropropane to introduce the propyl chain.
-
Coupling Reaction: : The final step involves the coupling of the brominated furan-2-carboxylic acid with the imidazole derivative. This is typically achieved through an amide bond formation reaction using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The bromine atom at the 5-position of the furan ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
科学的研究の応用
5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and receptor binding.
Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of furan and imidazole derivatives.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
類似化合物との比較
Similar Compounds
5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
5-chloro-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide: Similar structure but with a chlorine atom instead of a bromine atom.
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide: Lacks the bromine atom at the 5-position of the furan ring.
Uniqueness
The presence of the bromine atom at the 5-position of the furan ring in 5-bromo-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)furan-2-carboxamide imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can influence the compound’s pharmacokinetics, binding affinity, and overall efficacy in various applications.
特性
IUPAC Name |
5-bromo-N-[3-(2-phenylimidazol-1-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c18-15-8-7-14(23-15)17(22)20-9-4-11-21-12-10-19-16(21)13-5-2-1-3-6-13/h1-3,5-8,10,12H,4,9,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVXBSXSKMUVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[9a-(Hydroxymethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazin-8-yl]-(2-chloropyridin-3-yl)methanone](/img/structure/B3015413.png)




![N-(3-chlorophenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B3015422.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B3015423.png)



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3015428.png)
![3-[5-Chloro-2-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B3015432.png)
![1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3015433.png)
![N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide](/img/structure/B3015436.png)
